molecular formula C7H9N3O3 B1390135 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid CAS No. 21346-54-3

2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid

Cat. No. B1390135
CAS RN: 21346-54-3
M. Wt: 183.16 g/mol
InChI Key: SWTXJWVAOSHUAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid, also known as 2-Amino-4-hydroxy-5-methylpyrimidine-2-acetic acid or AHMP, is an organic compound that is a derivative of pyrimidine and is used in various scientific research applications. AHMP is a common intermediate in the synthesis of pharmaceuticals, and is used in the synthesis of various compounds such as nucleosides, antibiotics, and antiviral agents. AHMP is also used in biochemistry and physiology research, as well as in laboratory experiments.

Scientific Research Applications

AHMP is used in a variety of scientific research applications, including biochemistry, physiology, and laboratory experiments. In biochemistry, AHMP is used in the synthesis of nucleosides, antibiotics, and antiviral agents. In physiology, AHMP is used in studies of enzyme kinetics and metabolic pathways. In laboratory experiments, AHMP is used in the synthesis of various compounds and in the study of enzyme kinetics and metabolic pathways.

Advantages and Limitations for Lab Experiments

AHMP has several advantages and limitations when used in laboratory experiments. One of the main advantages of using AHMP in laboratory experiments is that it is relatively inexpensive and easy to obtain. Additionally, AHMP is a versatile compound and can be used in a variety of different experiments. However, AHMP is not a very stable compound and can be easily degraded in the presence of heat, light, and oxygen. Additionally, AHMP can be toxic if ingested and should be handled with care.

Future Directions

There are a variety of potential future directions for AHMP research. One potential direction is the development of new synthesis methods for AHMP. Another potential direction is the development of new applications for AHMP, such as in the synthesis of new drugs. Additionally, further research into the biochemical and physiological effects of AHMP could provide new insights into the role of AHMP in metabolic pathways and enzyme kinetics. Finally, further research into the advantages and limitations of AHMP in laboratory experiments could provide new insights into the best ways to use AHMP in experiments.

properties

IUPAC Name

2-[4-amino-5-(hydroxymethyl)pyrimidin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c8-7-4(3-11)2-9-5(10-7)1-6(12)13/h2,11H,1,3H2,(H,12,13)(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTXJWVAOSHUAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)CC(=O)O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid
Reactant of Route 2
2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid
Reactant of Route 3
2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid
Reactant of Route 4
2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid
Reactant of Route 5
2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid
Reactant of Route 6
2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.